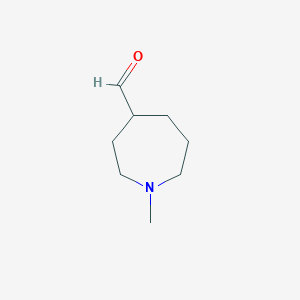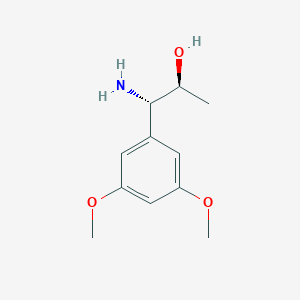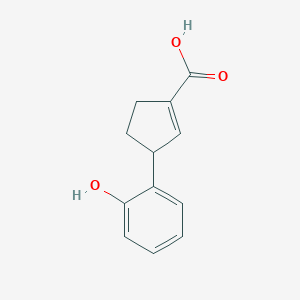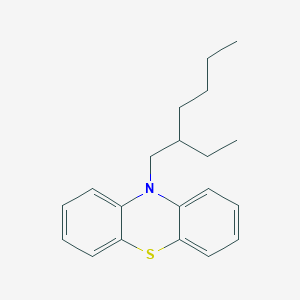![molecular formula C12H10N4 B13034759 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both pyrrole and pyrazine rings in its structure makes it a versatile scaffold for drug discovery and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . One common method starts with the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . This reaction proceeds through a series of cyclization steps to form the desired pyrrolopyrazine scaffold .
Industrial Production Methods
Industrial production of this compound often employs transition-metal-free strategies and microwave irradiation to enhance reaction efficiency and selectivity . These methods allow for the large-scale synthesis of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Substitution: Substitution reactions, such as halogenation and alkylation, are commonly used to introduce functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities and properties .
Scientific Research Applications
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By binding to these kinases, the compound can modulate their activity and affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[1,2-a]pyrazine
- 5H-pyrrolo[3,4-b]pyrazine
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of a phenyl group at the 7-position . This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery and other research applications .
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI Key |
NDXKYVJHBNQBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)

![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)



![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)





![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)

